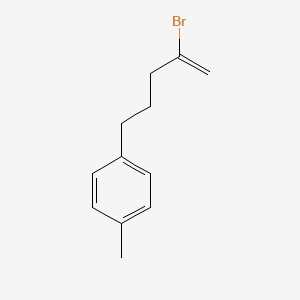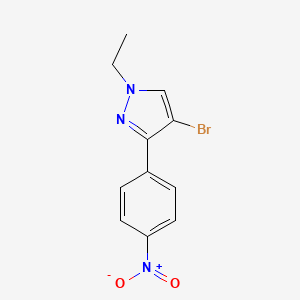
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
概要
説明
Molecular Structure Analysis
The molecular structure analysis of “4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole” is not available in the sources I searched .Chemical Reactions Analysis
Information on the chemical reactions involving “4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole” are not available .科学的研究の応用
Anticancer Potential
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole and its derivatives have been explored for their potential in anticancer therapy. Research conducted in the 1970s demonstrated the synthesis of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and related compounds, showing the possibilities of these derivatives in cancer treatment. The process involved bromination of ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates to yield 4-bromo derivatives, which on cyclization produced high yields of the 4-hydroxpyrazoles, demonstrating a pathway for creating potentially therapeutic agents (Soliman & Shafik, 1975).
Cytotoxic Activity
Another significant application of this chemical is in the synthesis of new derivatives that exhibit cytotoxic activity against various human cancer cell lines. A study published in 2018 showcased the creation of derivatives starting with related compounds, assessing their in-vitro anti-cancer activity against multiple cancer cell lines. The results showed some of these analogs exhibiting significant activity, indicating the potential of these derivatives as a base for developing potent anti-cancer agents (Srour et al., 2018).
Chemical Synthesis and Characterization
The compound also finds application in chemical synthesis. Research has focused on creating various substituted pyrazoles, including 4-bromo derivatives, and characterizing them through different spectroscopic techniques. Such work is essential for understanding the chemical properties and potential applications of these compounds in various fields (Zhang et al., 2006).
Tautomerism Study
The compound's derivatives have been used to study tautomerism, an essential aspect in medicinal chemistry. For example, research has been conducted on the tautomerism of 4-bromo-1H-pyrazoles in the solid state and in solution, providing insights valuable for the design of pharmaceutical compounds (Trofimenko et al., 2007).
Antimicrobial Studies
The compound and its derivatives have also been evaluated for their antimicrobial properties. Research conducted in 2021 explored the synthesis of new functional derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes, assessing their antimicrobial efficacy. Such studies highlight the potential of these compounds in creating effective antimicrobial agents (2021 study).
特性
IUPAC Name |
4-bromo-1-ethyl-3-(4-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-3-5-9(6-4-8)15(16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDDHDMMSRVABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254762 | |
| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |
CAS RN |
942920-12-9 | |
| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942920-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

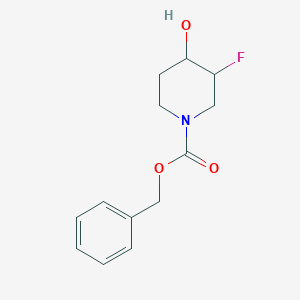
![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)
![5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532431.png)
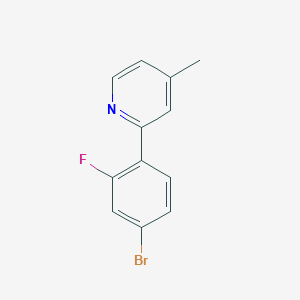
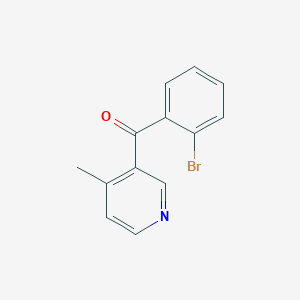
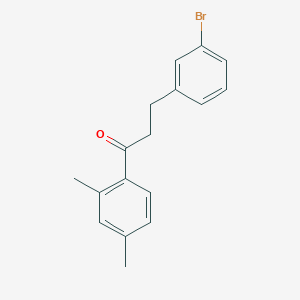
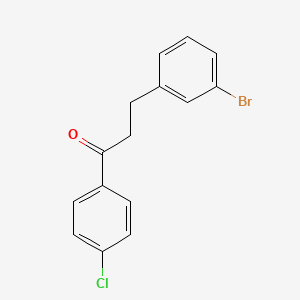
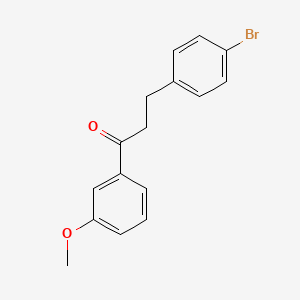
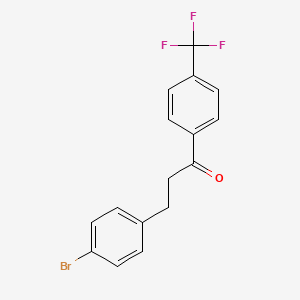
![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)
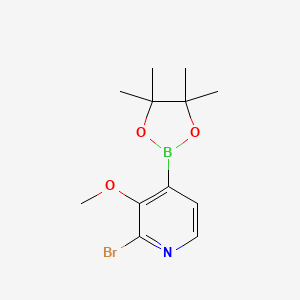
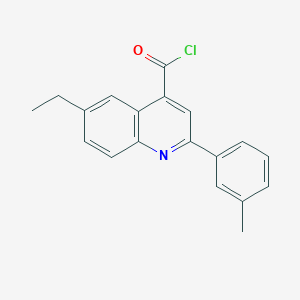
![3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1532450.png)
